3,4,5-Trifluorobenzylmagnesium chloride, 0.25 M in Ether
Description
3,4,5-Trifluorobenzylmagnesium chloride is a fluorinated Grignard reagent with the chemical formula C₇H₅ClF₃Mg (molecular weight: ~205.76 g/mol). It is supplied as a 0.25 M solution in diethyl ether, a solvent commonly used for stabilizing organomagnesium compounds. The trifluorinated benzyl group introduces strong electron-withdrawing effects, which modulate reactivity and stability. This reagent is pivotal in synthesizing fluorinated aromatic compounds for pharmaceuticals, agrochemicals, and materials science due to fluorine’s unique electronic and steric properties .
Properties
Molecular Formula |
C7H4ClF3Mg |
|---|---|
Molecular Weight |
204.86 g/mol |
IUPAC Name |
magnesium;1,2,3-trifluoro-5-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H4F3.ClH.Mg/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
LAUIPBWTWNGVOR-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=C(C(=C1)F)F)F.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trifluorobenzylmagnesium chloride is synthesized through the reaction of 3,4,5-trifluorobenzyl chloride with magnesium metal in the presence of an ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3,4,5-Trifluorobenzyl chloride+Mg→3,4,5-Trifluorobenzylmagnesium chloride
Industrial Production Methods
On an industrial scale, the production of 3,4,5-Trifluorobenzylmagnesium chloride involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is conducted under controlled temperatures to optimize yield and minimize side reactions. The product is then purified and standardized to a concentration of 0.25 M in Ether for commercial use .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorobenzylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
Scientific Research Applications
3,4,5-Trifluorobenzylmagnesium chloride is utilized in various scientific research applications:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of advanced materials.
Agricultural Chemistry: Involved in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reagent is particularly effective in reactions with carbonyl compounds, where it adds to the carbonyl carbon to form an alcohol .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3,4,5-Trifluorobenzylmagnesium chloride with structurally related Grignard reagents:
Reactivity and Stability Analysis
Electronic Effects :
- Fluorine’s electronegativity reduces electron density at the benzyl carbon, making 3,4,5-Trifluorobenzylmagnesium chloride less nucleophilic than alkyl- or methoxy-substituted analogs (e.g., 2,4-Dimethylbenzylmagnesium chloride ) .
- 3,4,5-Trifluorophenylmagnesium bromide (phenyl vs. benzyl) exhibits even lower reactivity due to steric constraints and weaker Mg–C bond polarization .
Solvent Effects :
Synthesis and Handling :
Key Research Findings
Synthesis Optimization :
Reactivity Studies :
Stability in Solution :
- 3,4,5-Trifluorobenzylmagnesium chloride in ether shows longer shelf life (~6 months at –20°C) compared to 2,4-Dimethylbenzylmagnesium chloride (~3 months) due to reduced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
